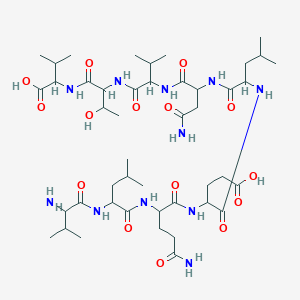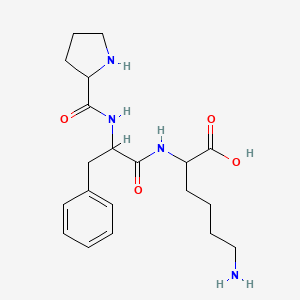
2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(二乙氧基甲基)-6-(三氟甲基)-1H-苯并咪唑是一种合成的有机化合物,其特征在于在苯并咪唑核心上同时存在二乙氧基甲基和三氟甲基基团。
准备方法
合成路线和反应条件: 2-(二乙氧基甲基)-6-(三氟甲基)-1H-苯并咪唑的合成通常涉及以下步骤:
苯并咪唑核心的形成: 第一步涉及邻苯二胺与合适的醛或羧酸衍生物在酸性条件下缩合形成苯并咪唑环。
三氟甲基基团的引入: 三氟甲基基团可以通过使用三氟甲基碘(CF3I)或三氟甲基磺酸(CF3SO3H)等试剂进行亲电三氟甲基化来引入。
二乙氧基甲基基团的连接: 二乙氧基甲基基团通常通过在强酸催化剂(如盐酸或硫酸)存在下与二乙氧基甲烷反应来引入。
工业生产方法: 该化合物的工业生产可能涉及上述合成路线的优化版本,重点在于最大化产率和纯度,同时最大限度地减少成本和环境影响。连续流动反应器和自动化合成平台经常被用来实现这些目标。
反应类型:
氧化: 该化合物可以进行氧化反应,特别是在苯并咪唑核心处,导致形成各种氧化衍生物。
还原: 还原反应可以针对硝基(如果存在)或分子内的其他可还原官能团。
取代: 二乙氧基甲基和三氟甲基基团可以参与亲核或亲电取代反应,具体取决于反应条件。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 经常使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等还原剂。
取代: 氢化钠(NaH)或有机锂化合物等试剂可以促进取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生苯并咪唑N-氧化物,而还原可能会产生胺衍生物。
科学研究应用
化学: 在化学领域,2-(二乙氧基甲基)-6-(三氟甲基)-1H-苯并咪唑用作合成更复杂分子的构建块。其独特的官能团使其成为有机合成中的多功能中间体。
生物学和医学: 在生物学和药物研究中,这种化合物因其在药物设计中作为药效团的潜力而被研究。众所周知,三氟甲基基团可以增强药物化合物的代谢稳定性和生物利用度,使这种分子成为开发新药的候选药物。
工业: 在工业部门,由于其化学稳定性和独特的电子特性,该化合物可用于开发先进材料,如聚合物和涂层。
作用机制
2-(二乙氧基甲基)-6-(三氟甲基)-1H-苯并咪唑的作用机制取决于其具体的应用。在药物化学中,它可能与酶或受体等生物靶标相互作用,通过结合相互作用调节其活性。三氟甲基基团可以通过与靶蛋白内的疏水口袋相互作用来增强结合亲和力和选择性。
类似化合物:
2-(三氟甲基)-1H-苯并咪唑: 缺少二乙氧基甲基基团,使其在某些合成应用中不太通用。
2-(二乙氧基甲基)-1H-苯并咪唑: 缺少三氟甲基基团,可能会降低其代谢稳定性和生物利用度。
6-(三氟甲基)-1H-苯并咪唑: 与目标化合物类似,但缺少二乙氧基甲基基团,影响其反应性和应用。
独特性: 2-(二乙氧基甲基)-6-(三氟甲基)-1H-苯并咪唑中二乙氧基甲基和三氟甲基基团的组合提供了一组独特的化学性质,包括增强的稳定性、反应性和潜在的生物活性。这使其成为各种科学和工业应用的宝贵化合物。
相似化合物的比较
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the diethoxymethyl group, making it less versatile in certain synthetic applications.
2-(Diethoxymethyl)-1H-benzimidazole: Lacks the trifluoromethyl group, potentially reducing its metabolic stability and bioavailability.
6-(Trifluoromethyl)-1H-benzimidazole: Similar to the target compound but without the diethoxymethyl group, affecting its reactivity and applications.
Uniqueness: The combination of diethoxymethyl and trifluoromethyl groups in 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole provides a unique set of chemical properties, including enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C13H15F3N2O2 |
|---|---|
分子量 |
288.27 g/mol |
IUPAC 名称 |
2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H15F3N2O2/c1-3-19-12(20-4-2)11-17-9-6-5-8(13(14,15)16)7-10(9)18-11/h5-7,12H,3-4H2,1-2H3,(H,17,18) |
InChI 键 |
FRJSOSPXJBEZFZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=NC2=C(N1)C=C(C=C2)C(F)(F)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)



![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)

![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)



![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)
